2-Aminoquinoline-3-carboxylic acid
Overview
Description
Quinoline derivatives are a significant class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. Among these, aminoquinolines, specifically 2-aminoquinoline-3-carboxylic acid, have garnered interest due to their unique properties and potential applications.
Synthesis Analysis
The synthesis of aminoquinoline derivatives often involves strategies such as the Fischer indole synthesis, modified Skraup synthesis, and other contemporary methods tailored for introducing specific substituents like carboxylic acid groups at desired positions on the quinoline ring. The synthesis of α-amino acids, including those with trifluoromethyl groups, provides insights into the asymmetric synthesis techniques that can be adapted for aminoquinoline derivatives (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The molecular structure of 2-aminoquinoline-3-carboxylic acid, like its counterparts, is characterized by the presence of nitrogen in the heterocyclic quinoline ring, which significantly affects its electronic and spatial configuration. This aspect influences its reactivity and the types of chemical reactions it can undergo. Studies on related compounds emphasize the importance of substituent effects on the electronic properties of the quinoline nucleus.
Chemical Reactions and Properties
Aminoquinolines participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions, due to the presence of reactive amino and carboxylic acid groups. The reactivity can be further influenced by the presence of substituents, as discussed in literature reviews focusing on the chemistry of related compounds (Gouda et al., 2010).
Scientific Research Applications
1. Medicinal Chemistry
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
2. Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives
A short and facile synthesis of a series of 2-aminoquinoline-3-carboxylic acid derivatives was accomplished in good yields via the intramolecular reductive cyclization of nitrocyano olefins promoted by TiCl4/Zn .
3. Antileishmanial Activity
Series of triazolyl esters of 2-methyl-4-phenylquinoline-3-carboxylic acid have been evaluated in vitro against L. donovani . Most of the derivatives exhibited significant antileishmanial activity against promastigotes and intracellular amastigotes, with less cytotoxicity in comparison to the sodium stibo-gluconate .
4. Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents
Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic agents . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
5. Organic Synthesis
Carboxylic acids, including 2-Aminoquinoline-3-carboxylic acid, have wide applications in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
6. Synthesis of Substituted 2-Aminoquinoline-3-carboxylic Acid Amides
Substituted 3- (2-nitrophenyl)-2-cyanoacrylic acid amides were synthesized by the Knoevenagel reaction and were then reduced with iron in acetic acid to the corresponding 2-aminoquinoline-3-carboxylic acid amides .
7. Biofilm Eradication
Derivatives of quinoline have shown potential in eradicating biofilms, which are structured communities of bacteria that can cause infections . These derivatives have demonstrated potent biofilm eradication activities against various types of bacteria .
8. Drug Development
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry and is used as a scaffold for drug development . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action .
9. Synthesis of Bioactive Chalcone Derivatives
Quinoline derivatives have been used in the synthesis of bioactive chalcone derivatives . These compounds have shown pharmacological activities and are being researched for potential drug development .
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 2-Aminoquinoline-3-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that there is substantial potential for future drug development using these compounds .
properties
IUPAC Name |
2-aminoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBYDOJONNWFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300676 | |
Record name | 2-aminoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinoline-3-carboxylic acid | |
CAS RN |
31407-29-1 | |
Record name | 2-Amino-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31407-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 138302 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031407291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31407-29-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-aminoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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